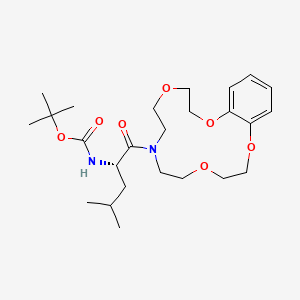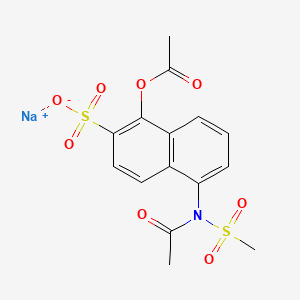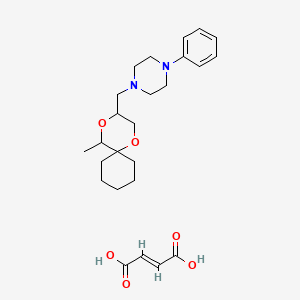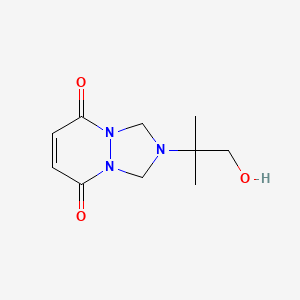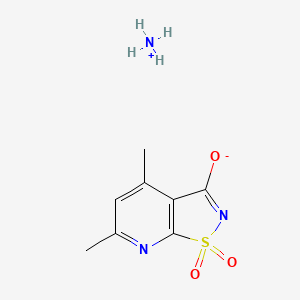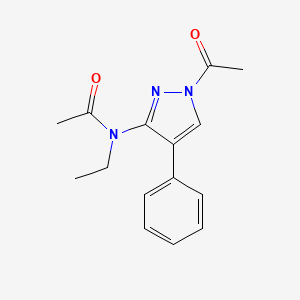
1,3-Diacetyl-3-ethylamino-4-phenylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 0809859 is a chemical compound with unique properties and applications in various fields of science and industry. It is known for its specific molecular structure and reactivity, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
The synthesis of BRN 0809859 involves several steps, including specific reaction conditions and reagents. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is formed.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of BRN 0809859 efficiently and cost-effectively.
Chemical Reactions Analysis
BRN 0809859 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: BRN 0809859 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific solvents, catalysts, and temperature controls. The major products formed depend on the type of reaction and the conditions applied.
Scientific Research Applications
BRN 0809859 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: BRN 0809859 is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of BRN 0809859 involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Properties
CAS No. |
92548-10-2 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-(1-acetyl-4-phenylpyrazol-3-yl)-N-ethylacetamide |
InChI |
InChI=1S/C15H17N3O2/c1-4-17(11(2)19)15-14(10-18(16-15)12(3)20)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 |
InChI Key |
ZCHVVNQEAZILEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NN(C=C1C2=CC=CC=C2)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






